Ammonium sulphanilate
Description
Ammonium sulphanilate (CAS: 7301-03-3) is the ammonium salt of sulphanilic acid (4-aminobenzenesulfonic acid), with the molecular formula (NH₄)C₆H₄SO₃ and a molecular weight of 187.2 g/mol. It is synthesized by treating sulphanilic acid with ammonium hydroxide or via reactions involving sulfobenzidic acid and nitric acid, followed by reduction with sulfuretted hydrogen . The compound is notable for its role in crystallography and materials science, particularly in the growth of semiorganic nonlinear optical (NLO) crystals . Its structure features a benzene ring substituted with an amino (-NH₂) and sulfonate (-SO₃⁻) group, with the ammonium cation (NH₄⁺) balancing the charge.
Properties
CAS No. |
7301-03-3 |
|---|---|
Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
azanium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H3 |
InChI Key |
NEDCLUPMYCVKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium sulphanilate can be synthesized through the reaction of sulphanilic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the sulphanilic acid being dissolved in water and then treated with ammonium hydroxide to precipitate the this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting sulphanilic acid with ammonia gas. The reaction is carried out in a reactor where the sulphanilic acid is dissolved in water, and ammonia gas is bubbled through the solution. The resulting this compound is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Acid-Base Reactions
Ammonium sulphanilate, like other ammonium salts, can undergo deprotonation in the presence of strong bases (e.g., NaOH).
Reaction with Sodium Hydroxide :
This is analogous to the reaction of ammonium sulfate with NaOH , where NH₃ gas is released.
Displacement Reactions with Amines
This compound may participate in displacement reactions with primary, secondary, or tertiary amines, similar to reactions observed with ammonium sulfate and alkylamines .
Proposed Mechanism :
Here, the amine replaces the ammonium ion, forming a new salt. This process is reversible and depends on the amine’s nucleophilicity and concentration .
Thermal Decomposition
Heating this compound may lead to decomposition, releasing NH₃, SO₂, and water, akin to the decomposition of ammonium sulfate .
Proposed Pathway :
The exact products would depend on temperature and conditions, but the release of NH₃ and SO₂ is consistent with ammonium salt behavior .
Research Gaps and Limitations
The provided sources lack direct experimental data on this compound. Inferences are drawn from analogous compounds like ammonium sulfate and sulfanilic acid . Further studies are needed to validate these mechanisms, particularly in:
Scientific Research Applications
Ammonium sulphanilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and pigments.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of ammonium sulphanilate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- Cation Influence : The ammonium cation (NH₄⁺) in this compound contributes to its distinct crystal packing and thermal stability compared to sodium or lithium variants, which exhibit different hydration states and lattice parameters .
- Solubility : All sulphanilate salts are water-soluble, but sodium sulphanilate (often as a dihydrate) shows higher solubility due to stronger ion-dipole interactions .
Research Findings
- Crystal Growth : this compound forms high-quality NLO crystals with a wide transparency range (300–1100 nm), outperforming sodium and lithium variants in SHG efficiency .
- Thermal Stability : Decomposes at ~220°C, comparable to methylthis compound but less stable than sodium sulphanilate dehydrate (SSDH), which retains structure up to 250°C .
- Spectroscopic Properties : FTIR studies confirm the presence of NH₄⁺ vibrations at 3200 cm⁻¹, absent in sodium or lithium salts .
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